WX UK1 [Who-DD]
Übersicht
Beschreibung
WX-UK1 is a 3-amidinophenylalanine-based non-cytotoxic small molecule that belongs to a new class of drugs. It was originally developed as an inhibitor of the serine protease urokinase (uPA) with a Ki of approximately 1 μM . This compound has shown potential in blocking tumor cell invasion, metastasis, and primary tumor growth by inhibiting serine proteases and the urokinase Plasminogen Activator (uPA) system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of WX-UK1 involves the preparation of 3-amidinophenylalanine derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving amidination and peptide coupling .
Industrial Production Methods: Industrial production methods for WX-UK1 are also proprietary. Typically, such compounds are produced in large-scale chemical reactors under controlled conditions to ensure high purity and yield. The process involves multiple steps of synthesis, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: WX-UK1 primarily undergoes inhibition reactions with serine proteases. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access .
Common Reagents and Conditions: The common reagents used in the synthesis of WX-UK1 include amidinating agents and peptide coupling reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major product formed from the reactions involving WX-UK1 is the inhibition complex with serine proteases. This complex effectively blocks the enzymatic activity of the proteases, thereby inhibiting processes such as tumor cell invasion and metastasis .
Wissenschaftliche Forschungsanwendungen
WX-UK1 has a wide range of scientific research applications, particularly in the fields of oncology and inflammation. It has been shown to inhibit the activity of several human serine proteases, including trypsin-3, trypsin-2, trypsin-1, matriptase-1, and trypsin-6 . These proteases are associated with cancer progression and metastasis, making WX-UK1 a potential therapeutic agent for cancer treatment .
Its ability to inhibit serine proteases involved in these conditions makes it a promising candidate for further research and development .
Wirkmechanismus
WX-UK1 exerts its effects by inhibiting the activity of serine proteases, particularly urokinase (uPA). It binds to the active site of the enzyme, preventing the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix . This inhibition reduces tumor cell invasion and metastasis, as well as inflammation in digestive diseases .
Vergleich Mit ähnlichen Verbindungen
WX-UK1 is unique in its specificity and potency as an inhibitor of human serine proteases. Similar compounds include other serine protease inhibitors such as aprotinin and gabexate mesylate. WX-UK1 has shown greater specificity for certain proteases, such as trypsin-3 and trypsin-2, with Ki values in the low nanomolar range . This specificity makes WX-UK1 a more targeted and potentially effective therapeutic agent compared to other inhibitors .
List of Similar Compounds:- Aprotinin
- Gabexate mesylate
- Nafamostat mesylate
- Camostat mesylate
These compounds also inhibit serine proteases but differ in their specificity and potency compared to WX-UK1 .
Eigenschaften
IUPAC Name |
ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSHQTWOHGCMM-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220355-63-5 | |
Record name | Wx-uk1 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WX-UK1 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.